2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide is a complex organic compound that belongs to the quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide typically involves multi-step organic reactions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which are often more reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives, which may exhibit different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles depending on the desired substitution product. Major products formed from these reactions include a range of quinoxaline derivatives with diverse biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Due to its anticancer properties, it is being investigated as a potential chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide involves its interaction with various molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Compared to other quinoxaline derivatives, 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide stands out due to its unique combination of functional groups, which enhance its biological activity and chemical reactivity. Similar compounds include:
6-arylamino-2,3-bis(pyridin-2-yl)-7-chloroquinoxaline-5,8-diones: Known for their potent antiproliferative activity.
2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline: Exhibits significant anti-amoebic activity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methoxy-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-21(15-9-3-2-4-10-15)23(28)25-17-12-6-5-11-16(17)20-22(27)26-19-14-8-7-13-18(19)24-20/h2-14,21H,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKYVSSIDWJMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.